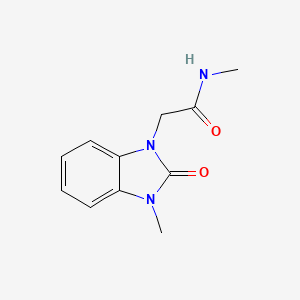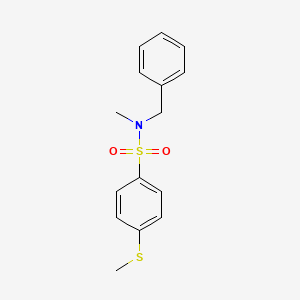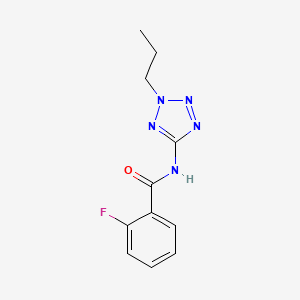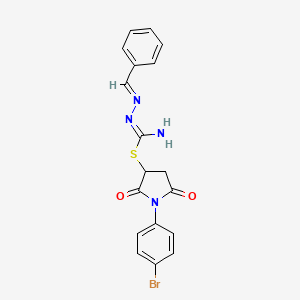
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide, also known as FAN, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FAN is a nitrobenzamide derivative that has demonstrated promising results in various studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. In
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the inhibition of various cellular pathways that are involved in cancer growth, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of TGF-β, a cytokine that plays a key role in fibrosis. By inhibiting these pathways, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its anti-cancer, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits angiogenesis by reducing the expression of VEGF and inhibiting the migration of endothelial cells. In inflammatory cells, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide inhibits the activation of fibroblasts and reduces the deposition of collagen and extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide also has some limitations, such as its potential toxicity and limited availability. Therefore, it is essential to use appropriate safety measures and obtain 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide from reliable sources to ensure accurate and reliable results.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. One potential direction is to investigate the efficacy of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in combination with other anti-cancer, anti-inflammatory, or anti-fibrotic agents. Another direction is to explore the potential use of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in other fields of medicine, such as neurodegenerative diseases or autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method to improve its yield and purity.
Conclusion:
In conclusion, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has demonstrated promising results in various scientific research applications, including cancer research, inflammation, and fibrosis. 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide exerts its effects by inhibiting various cellular pathways involved in these processes. Although 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has some limitations, it has several advantages for lab experiments and has potential therapeutic applications in various fields of medicine. Further research is needed to explore the full potential of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzamide with 2-furaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure high yield and purity of 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide in large quantities with high purity, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and decreasing the activation of inflammatory cells. Furthermore, 4-ethoxy-N-(2-furylmethyl)-3-nitrobenzamide has been shown to have anti-fibrotic effects by inhibiting the production of collagen and reducing the deposition of extracellular matrix proteins.
Propriétés
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-2-20-13-6-5-10(8-12(13)16(18)19)14(17)15-9-11-4-3-7-21-11/h3-8H,2,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUTUHWJDJOMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6393001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)


![methyl 4-[({[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5762126.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5762130.png)
![2-hydrazino-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B5762140.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)


